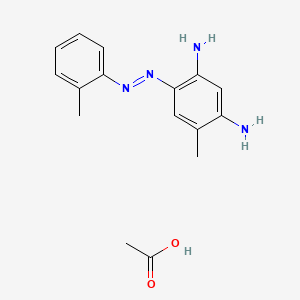
5-(o-Tolylazo)toluene-2,4-diamine monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(o-Tolylazo)toluene-2,4-diamine monoacetate is a chemical compound with the molecular formula C₁₆H₂₀N₄O₂. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an azo group (-N=N-) linked to a tolyl group and a diamine structure, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Tolylazo)toluene-2,4-diamine monoacetate typically involves the diazotization of o-toluidine followed by coupling with 2,4-diaminotoluene. The reaction conditions often require acidic environments, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with 2,4-diaminotoluene in the presence of a base to form the azo compound. The final step involves the formation of the monoacetate salt by reacting the azo compound with acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and the efficiency of the coupling reaction. The use of automated systems and precise control of temperature and pH are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(o-Tolylazo)toluene-2,4-diamine monoacetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
5-(o-Tolylazo)toluene-2,4-diamine monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(o-Tolylazo)toluene-2,4-diamine monoacetate involves its ability to undergo azo-hydrazone tautomerism, which allows it to participate in various chemical reactions. The molecular targets include enzymes that catalyze the reduction or oxidation of the azo group. The pathways involved are primarily related to the metabolism of azo compounds, which can lead to the formation of reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-6-(p-tolylazo)benzene-1,3-diamine
- 2-Methyl-4-(o-tolylazo)aniline
- 4-Methyl-6-(m-tolylazo)benzene-1,3-diamine
Uniqueness
5-(o-Tolylazo)toluene-2,4-diamine monoacetate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. The presence of the monoacetate group enhances its solubility and makes it suitable for various industrial applications. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and development.
Propriétés
Numéro CAS |
84434-44-6 |
|---|---|
Formule moléculaire |
C14H16N4.C2H4O2 C16H20N4O2 |
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
acetic acid;4-methyl-6-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4.C2H4O2/c1-9-5-3-4-6-13(9)17-18-14-7-10(2)11(15)8-12(14)16;1-2(3)4/h3-8H,15-16H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
ABIKPSFYFGELKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


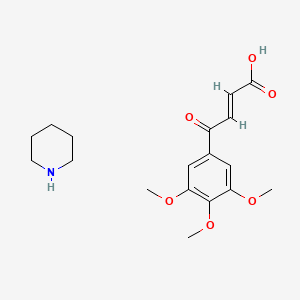
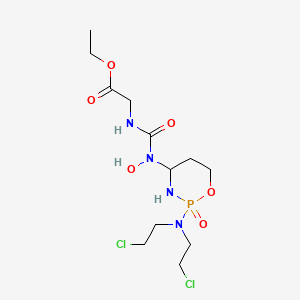
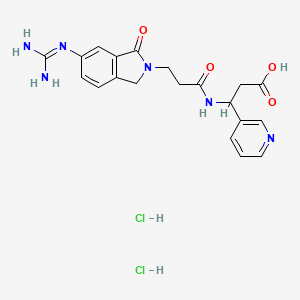
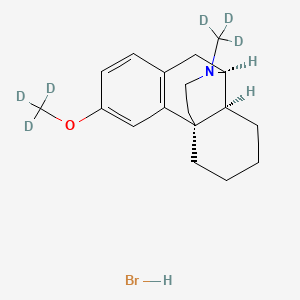

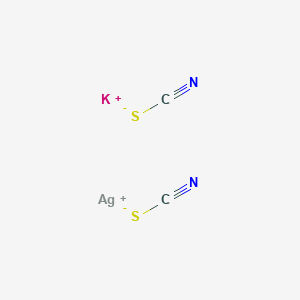
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

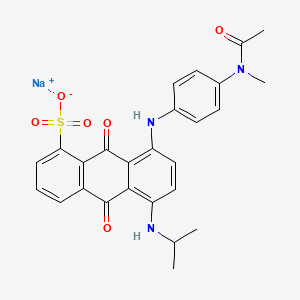
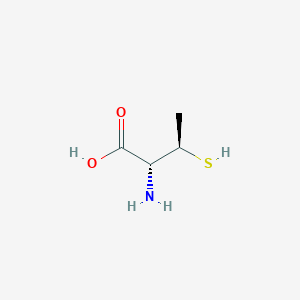
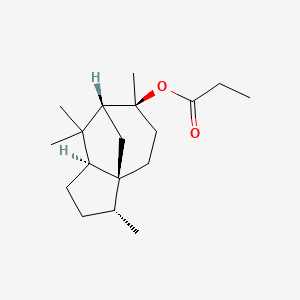
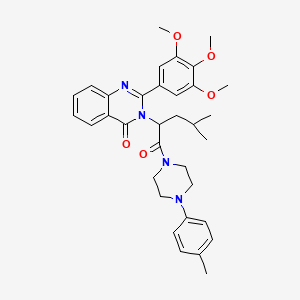
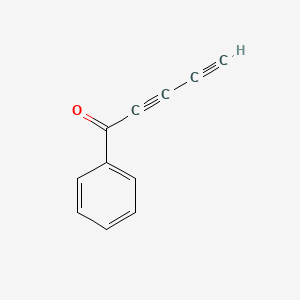
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
